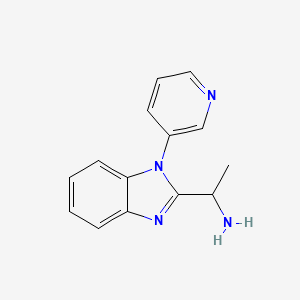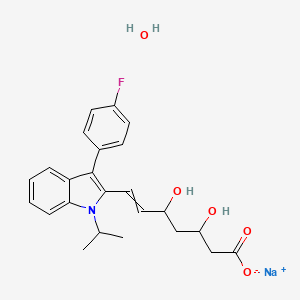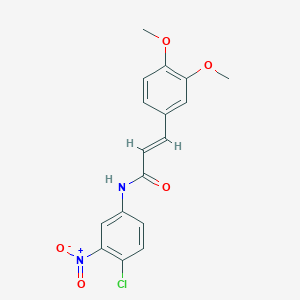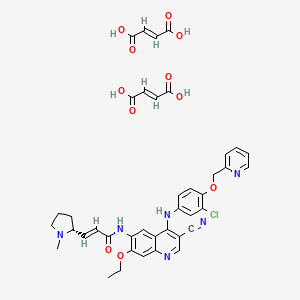![molecular formula C22H27N5O4 B14797509 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
- Reaction conditions: This step may require the use of a solvent such as dimethylformamide and a base like sodium hydride.
Dimethoxymethylation:
- The dimethoxymethyl group is added via a reaction with dimethoxymethane.
- Reaction conditions: This step is usually carried out under acidic conditions to facilitate the formation of the desired product.
Formation of the Cyanoguanidine Moiety:
- The final step involves the reaction of the intermediate with a cyanoguanidine derivative.
- Reaction conditions: This step may require the use of a solvent such as acetonitrile and a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chromen Ring:
- Starting with a suitable precursor such as 2-methyl-3,4-dihydrochromen-4-one, the chromen ring is formed through a cyclization reaction.
- Reaction conditions: Typically involves heating the precursor in the presence of a catalyst such as p-toluenesulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine undergoes various types of chemical reactions, including:
-
Oxidation:
- The hydroxyl group in the chromen ring can be oxidized to form a ketone.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- The cyanoguanidine moiety can be reduced to form an amine.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The amino group can undergo substitution reactions to introduce different functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the hydroxyl group results in the formation of a ketone derivative.
- Reduction of the cyanoguanidine moiety leads to the formation of an amine derivative.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Studies on its pharmacokinetics and pharmacodynamics.
-
Pharmacology:
- Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
- Evaluation of its toxicity and safety profile.
-
Materials Science:
- Exploration of its properties as a building block for the synthesis of novel materials with unique properties.
- Potential use in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to and modulate the activity of certain receptors on cell surfaces.
-
Pathways Involved:
- Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
- Gene Expression: It may affect the expression of specific genes, resulting in altered protein synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2S)-6-amino-2-(methoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
- 1-[(2S)-6-amino-2-(ethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
Uniqueness:
- The presence of the dimethoxymethyl group in the compound provides unique steric and electronic properties that may enhance its biological activity.
- The combination of the chromen ring and cyanoguanidine moiety offers a distinct structural framework that can be exploited for various applications.
Eigenschaften
Molekularformel |
C22H27N5O4 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine |
InChI |
InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)18(16-11-15(24)9-10-17(16)31-22)27-21(26-13-23)25-12-14-7-5-4-6-8-14/h4-11,18-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t18?,19?,22-/m0/s1 |
InChI-Schlüssel |
OZHUPJHJQIEDFA-AJTFCVKESA-N |
Isomerische SMILES |
C[C@]1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)

![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)

![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
